molecular formula C27H24N2O8S B11681348 methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11681348
M. Wt: 536.6 g/mol
InChI Key: VOHYSFSHGWMINE-LPYMAVHISA-N
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Description

METHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, methoxy, and methylidene groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(acetyloxy)-3-methoxybenzaldehyde with 4-(acetyloxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the final thiazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohol derivatives.

Scientific Research Applications

METHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of METHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (2E)-2-{[4-(HYDROXY)-3-METHOXYPHENYL]METHYLIDENE}-5-[4-(HYDROXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **METHYL (2E)-2-{[4-(METHOXY)-3-HYDROXYPHENYL]METHYLIDENE}-5-[4-(METHOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (2E)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of acetoxy groups, for example, may enhance its solubility and reactivity compared to similar compounds with hydroxy or methoxy groups.

Properties

Molecular Formula

C27H24N2O8S

Molecular Weight

536.6 g/mol

IUPAC Name

methyl (2E)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N2O8S/c1-14-23(26(33)35-5)24(18-7-9-19(10-8-18)36-15(2)30)29-25(32)22(38-27(29)28-14)13-17-6-11-20(37-16(3)31)21(12-17)34-4/h6-13,24H,1-5H3/b22-13+

InChI Key

VOHYSFSHGWMINE-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C)OC)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC

Origin of Product

United States

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